N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a branched aliphatic amine substituent. The structure comprises:
- Cyclopropane ring: A three-membered carbon ring with high ring strain, contributing to unique reactivity and conformational rigidity.
- Carboxamide group: Provides hydrogen-bonding capability and polarity.
- Substituent: A 2-[(4-methylpentan-2-yl)amino]ethyl group, characterized by a branched 4-methylpentan-2-yl chain attached via an ethylamino linker. This substituent introduces significant hydrophobicity due to its aliphatic nature .
While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide) suggest synthetic routes involving coupling cyclopropanecarboxylic acid derivatives with amine-containing intermediates via carbodiimide-mediated amidation .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[2-(4-methylpentan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)8-10(3)13-6-7-14-12(15)11-4-5-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
OIKOIKYBRNMBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-[(4-methylpentan-2-yl)amino]ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[(4-methylpentan-2-yl)amino
Biological Activity
N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring and an amide functional group, which are critical for its biological activity. Its molecular formula is . The unique structure allows for interactions with various biological targets, making it a candidate for medicinal chemistry research.
Preliminary studies indicate that this compound may function as a biochemical probe that interacts with specific enzymes or receptors. These interactions could modulate enzymatic activity or receptor signaling pathways, potentially influencing therapeutic outcomes in various diseases.
Potential Therapeutic Areas:
- Cancer Treatment: The compound's ability to selectively bind to cancer-related targets suggests it may have applications in oncology.
- Neurodegenerative Diseases: Its structural properties may allow it to interact with neuroprotective pathways, warranting further investigation.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Enzyme Interaction Studies:
Research has shown that this compound can effectively bind to certain enzymes involved in metabolic pathways. This binding can lead to altered enzyme kinetics, suggesting a mechanism for its biological effects. -
Receptor Binding Affinity:
Studies utilizing radiolabeled compounds have indicated that this compound may exhibit significant affinity for specific receptors associated with cancer and neurodegeneration. This suggests a dual role in therapeutic applications. -
In Vitro Efficacy:
In cell culture models, this compound has demonstrated the ability to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the cyclopropane ring via cyclopropanation reactions.
- Introduction of the 4-methylpentan-2-yl amine group through reductive amination.
- Finalization of the amide bond formation to yield the target compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The cyclopropanecarboxamide moiety is versatile in drug design, with substituents modulating physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structural and Molecular Comparisons
Key Observations:
Target Compound :
- Substituent : The 4-methylpentan-2-yl group is a branched aliphatic chain, enhancing lipophilicity (predicted logP ~2.5–3.0). This reduces aqueous solubility but improves membrane permeability.
- Molecular Weight : Lower than the indole analog due to the absence of aromatic systems.
- Substituent : Imidazole sulfonyl and oxan-4-yl groups add polarity and hydrogen-bonding capacity, improving solubility. Sulfonamide moieties are common in protease inhibitors or kinase modulators.
Physicochemical and Functional Differences
Functional Implications:
- Target Compound: Suited for lipid-rich environments (e.g., blood-brain barrier penetration). Potential applications in neurodegenerative diseases or as a lipophilic prodrug.
- Indole Analog : Aromaticity may favor interactions with CNS receptors or DNA intercalation .
- SA59-1568 : Polar groups suggest applicability in aqueous environments (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
